molecular formula C18H22N2O3S3 B2657377 N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide CAS No. 1705215-67-3

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide

Cat. No.: B2657377
CAS No.: 1705215-67-3
M. Wt: 410.57
InChI Key: QPLHZHDGIASFLW-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom . The presence of these heterocyclic rings suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. Thiophene rings, for example, can undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Biochemical Evaluation and Inhibitory Potential

  • Benzenesulfonamides have been studied for their inhibitory effects on specific enzymes, showing significant potential in medical and biochemical research. For instance, certain benzenesulfonamide derivatives were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, suggesting their utility in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Antimicrobial and Antifungal Activity

  • The synthesis of novel benzenesulfonamide derivatives and their evaluation for antimicrobial and antifungal activities have been documented. These compounds display interesting bioactivities, offering potential applications in developing new therapeutic agents against various bacterial and fungal infections (M. Ghorab et al., 2017).

Synthetic Applications

  • The synthetic versatility of benzenesulfonamides allows for their use in creating a wide range of heterocyclic compounds, demonstrating the utility of these derivatives in organic synthesis. The role of benzenesulfonamide as a Directed Metalation Group (DMG) highlights its potential in the synthesis of complex organic molecules (O. Familoni, 2002).

Inhibitors of Carbonic Anhydrases

  • Research has also shown that certain benzenesulfonamide derivatives act as potent inhibitors of carbonic anhydrases, a family of enzymes critical to various physiological processes. This inhibitory activity suggests their potential in developing treatments for conditions like glaucoma, where modulation of enzyme activity can lower intraocular pressure (A. Nocentini et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For example, it could be studied for potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

N,N-dimethyl-4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S3/c1-19(2)26(22,23)15-7-5-14(6-8-15)18(21)20-10-9-17(25-13-11-20)16-4-3-12-24-16/h3-8,12,17H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLHZHDGIASFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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